molecular formula C6H8BNO2S B1418044 2-(Methylthio)pyridine-3-boronic acid CAS No. 1072944-21-8

2-(Methylthio)pyridine-3-boronic acid

Cat. No. B1418044
M. Wt: 169.01 g/mol
InChI Key: QLZLLRKAZYHWTE-UHFFFAOYSA-N
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Description

“2-(Methylthio)pyridine-3-boronic acid” is a boronic acid derivative with the molecular formula C6H8BNO2S . Boronic acids are commonly studied boron compounds in organic chemistry .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . A study reports a ring cleavage methodology reaction for the synthesis of pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study showed that 3-lithiopyridine can be generated cleanly at -50°C, and the addition of various electrophiles affords useful building blocks, such as the 3-pyridine boronic acid .


Molecular Structure Analysis

The molecular structure of “2-(Methylthio)pyridine-3-boronic acid” can be found in databases like PubChem and ChemSpider . It’s important to note that the structure of a compound can influence its physical and chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Methylthio)pyridine-3-boronic acid” can be found in databases like PubChem . It’s important to note that these properties can be influenced by the compound’s molecular structure.

Scientific Research Applications

Adduct Formation and Stability

Research on the formation of amine adducts and boronium salts from methyl(methylthio)boranes reveals that 2-(methylthio)pyridine derivatives form stable adducts with pyridine, more stable than those formed with trimethylamine. The stability of these adducts and the formation of boronium salts highlight the compound's role in advancing the understanding of boron chemistry and its interactions with nitrogen-containing molecules (Nöth & Schuchardt, 1974).

Reactivity in Aqueous Solutions

The study on 3-pyridinium boronic acid compared with its boronate ion toward 4-isopropyltropolone in acidic aqueous solutions demonstrates the nuanced reactivity of boronic acids and their derivatives. This research provides foundational knowledge for developing effective organoboron-based chemosensors, offering insights into the reactivity and potential applications of 2-(methylthio)pyridine-3-boronic acid in sensor technology (Iwatsuki et al., 2012).

Synthesis of Functionalized Pyridines

New syntheses of functionalized pyridines from amino(methylthio)methylene derivatives via boron chelates have been proposed. This methodology underscores the utility of 2-(methylthio)pyridine-3-boronic acid in synthesizing complex organic compounds, illustrating its importance in organic synthesis and chemical research (Dorokhov et al., 1995).

Antitumor Activity Evaluation

The compound's derivatives have been evaluated for their antitumor potential against triple negative breast cancer cell lines. This research signifies the potential of 2-(methylthio)pyridine-3-boronic acid derivatives in medicinal chemistry, particularly in developing novel anticancer agents (Silva et al., 2021).

Liebeskind–Srogl Cross-Coupling Reaction

The first example of a Liebeskind–Srogl cross-coupling reaction in water using 2-(methylthio)pyridine and various arylboronic acids showcases the compound's versatility in facilitating organic transformations in more environmentally friendly conditions. This research highlights its application in green chemistry and sustainable chemical processes (Koley et al., 2013).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely . For “2-(Methylthio)pyridine-3-boronic acid”, it’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Future Directions

Boronic acids and their derivatives have been gaining interest in medicinal chemistry due to their diverse functional groups and potential biological applications . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . This suggests that further studies with boronic acids, including “2-(Methylthio)pyridine-3-boronic acid”, could lead to the development of new promising drugs .

properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2S/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZLLRKAZYHWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660630
Record name [2-(Methylsulfanyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)pyridine-3-boronic acid

CAS RN

1072944-21-8
Record name B-[2-(Methylthio)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylsulfanyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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